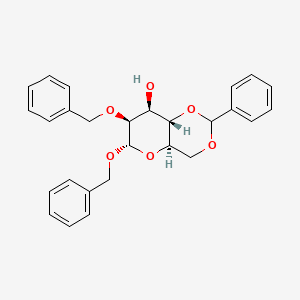

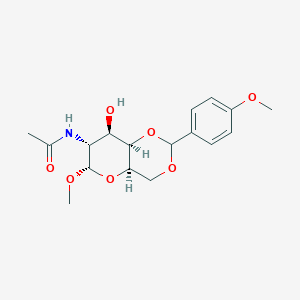

![molecular formula C₁₄H₁₈O₆ B1139938 (4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 14155-23-8](/img/structure/B1139938.png)

(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

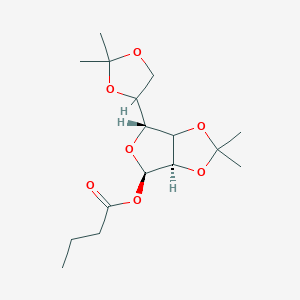

(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₁₈O₆ and its molecular weight is 282.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds

A study by Yokoyama (2015) in the Journal of Wood Chemistry and Technology reviews the acidolysis mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group presence and the hydride transfer mechanism. This work provides insight into the chemical behavior of complex organic structures similar to the compound of interest, underlining its relevance in understanding lignin breakdown processes T. Yokoyama, 2015.

Antioxidant Activity Analysis

Munteanu and Apetrei (2021) in the International Journal of Molecular Sciences provide a comprehensive review of analytical methods for determining antioxidant activity, which could be applicable to evaluating the antioxidant properties of the specified compound. Such methods include ORAC, HORAC, TRAP, and TOSC tests, among others, crucial for understanding the compound's potential in mitigating oxidative stress I. Munteanu & C. Apetrei, 2021.

Bioactivities and Pharmacological Potential

Zhang et al. (2015) discuss the bioactivities and pharmacological properties of osthole, a compound with structural similarities, highlighting its diverse pharmacological actions, including neuroprotective, osteogenic, and immunomodulatory activities. This review emphasizes the compound's potential as a multitarget alternative medicine, suggesting a possible area of application for the chemical Zhong-rong Zhang et al., 2015.

Mecanismo De Acción

Target of Action

Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside is primarily used as a chiral building block and an important intermediate in the preparation of various sugars . It has been tested for in vitro antibacterial activity .

Mode of Action

The compound is a benzylidene acetal, which has found broad application in synthetic carbohydrate chemistry . A new chiral center is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Biochemical Pathways

The compound is widely employed in the biomedical sector, exhibiting substantial prospects in studying formidable diseases like cancer and diabetes . It can be used in the modification of complex carbohydrates .

Pharmacokinetics

Its solubility in water, acetone, benzene, and ethyl ether suggests that it may have good bioavailability.

Result of Action

It has been tested for in vitro antibacterial activity , suggesting it may have potential antimicrobial effects.

Action Environment

The compound is sensitive to storage conditions. It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . These environmental factors can influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12-,13?,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-ZZOOZXLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)